Three-dimensionally kinked high-conducting CoGe nanowire growth induced by rotational twinning†

Journal of Materials Chemistry C Pub Date: 2013-08-06 DOI: 10.1039/C3TC31214C

Abstract

We have synthesized single-crystalline horizontal and free-standing monoclinic CoGe nanowire (NW) arrays on high-k dielectric Y-stabilized ZrO2 (110) substrates via a chemical vapor transport process without using any catalysts. Horizontal NWs are grown epitaxially on the substrate. Three-dimensionally (3D)-kinked NWs are grown from the tip of the horizontal NWs homoepitaxially initiated by rotational twinning. Electrical measurements show that both horizontal and 3D-kinked CoGe NWs have low resistivity. The 3D-kinked NWs as well as free-standing metallic CoGe NWs integrated on Y-stabilized ZrO2 substrates could find applications as effective on-chip interconnects and nanoelectrodes for highly integrated nanoelectronic devices and as platforms for fuel cells and as efficient catalysts.

Graphical abstract: Three-dimensionally kinked high-conducting CoGe nanowire growth induced by rotational twinning
Three-dimensionally kinked high-conducting CoGe nanowire growth induced by rotational twinning†
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